molecular formula C16H18N4O B12591242 N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide

N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide

Cat. No.: B12591242
M. Wt: 282.34 g/mol
InChI Key: HYXFSBDXIRWODM-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C16H18N4O This compound is characterized by the presence of a quinoline ring system substituted with cyano and dimethyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-6,8-dimethyl-2-quinolineamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The intermediate product is then subjected to further reactions to introduce the acetamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-[2-[(3-cyano-6,8-dimethylquinolin-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C16H18N4O/c1-10-6-11(2)15-13(7-10)8-14(9-17)16(20-15)19-5-4-18-12(3)21/h6-8H,4-5H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

HYXFSBDXIRWODM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)NCCNC(=O)C)C#N)C

Origin of Product

United States

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